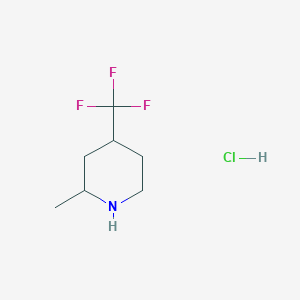
1-(3-Bromo-6-methylpyridin-2-yl)methanaminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-6-methylpyridin-2-yl)methanaminedihydrochloride is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of a bromine atom, a methyl group, and a pyridine ring, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-6-methylpyridin-2-yl)methanaminedihydrochloride typically involves the bromination of 6-methylpyridin-2-ylmethanamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, followed by purification steps to obtain the desired product in high yield and purity. The process may include crystallization, filtration, and drying to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-6-methylpyridin-2-yl)methanaminedihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
1-(3-Bromo-6-methylpyridin-2-yl)methanaminedihydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-6-methylpyridin-2-yl)methanaminedihydrochloride involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- **(6-Bromo-5-methylpyridin-3-yl
Properties
Molecular Formula |
C7H11BrCl2N2 |
|---|---|
Molecular Weight |
273.98 g/mol |
IUPAC Name |
(3-bromo-6-methylpyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C7H9BrN2.2ClH/c1-5-2-3-6(8)7(4-9)10-5;;/h2-3H,4,9H2,1H3;2*1H |
InChI Key |
PKRZUOSRDTXUIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylatehydrochloride](/img/structure/B13564036.png)






![5-Bromo-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13564069.png)

![3-(Methylsulfonyl)-N-[(phenylmethoxy)carbonyl]-L-alanine](/img/structure/B13564082.png)


![4-[4-(Dimethylamino)phenyl]butan-2-one](/img/structure/B13564102.png)
![1-[(1E)-1-Hexenyl]cyclohexanol](/img/structure/B13564115.png)
